molecular formula C12H14O3 B2670889 6-propoxy-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 105630-31-7

6-propoxy-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B2670889
CAS No.: 105630-31-7
M. Wt: 206.241
InChI Key: JUUODWWOWQQSAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-propoxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable phenol derivative with a propyl halide in the presence of a base to form the propoxy group. This is followed by cyclization to form the chromenone structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-propoxy-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

6-propoxy-3,4-dihydro-2H-1-benzopyran-4-one has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-propoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets. The chromenone structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-propoxy-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its propoxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-propoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-6-14-9-3-4-12-10(8-9)11(13)5-7-15-12/h3-4,8H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUODWWOWQQSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)OCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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